{[(2-aminoethyl)sulfanyl]methyl}trimethylsilane
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Overview
Description
{[(2-aminoethyl)sulfanyl]methyl}trimethylsilane is a chemical compound with the molecular formula C6H17NSSi and a molecular weight of 163.4 g/mol.
Preparation Methods
The synthesis of {[(2-aminoethyl)sulfanyl]methyl}trimethylsilane typically involves the reaction of 2-aminoethanethiol with chloromethyltrimethylsilane under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
{[(2-aminoethyl)sulfanyl]methyl}trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the original thiol compound using reducing agents like lithium aluminum hydride.
Substitution: The amino group in this compound can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used but generally include sulfoxides, sulfones, and substituted amino derivatives.
Scientific Research Applications
{[(2-aminoethyl)sulfanyl]methyl}trimethylsilane has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of organosilicon compounds.
Biology: This compound is used in the study of biochemical pathways involving sulfur-containing amino acids and their derivatives.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism by which {[(2-aminoethyl)sulfanyl]methyl}trimethylsilane exerts its effects involves interactions with various molecular targets and pathways. The amino and sulfanyl groups in the compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. Additionally, the trimethylsilane group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and other hydrophobic environments .
Comparison with Similar Compounds
Similar compounds to {[(2-aminoethyl)sulfanyl]methyl}trimethylsilane include:
2-aminoethanethiol: A simpler analog without the trimethylsilane group, used in similar biochemical studies.
(2-aminoethyl)sulfanyl]methyl}dimethylsilane: A related compound with two methyl groups instead of three, which may exhibit different chemical and physical properties.
(2-aminoethyl)sulfanyl]methyl}triethylsilane: Another analog with ethyl groups, potentially offering different reactivity and solubility characteristics.
Properties
CAS No. |
1226877-72-0 |
---|---|
Molecular Formula |
C6H17NSSi |
Molecular Weight |
163.4 |
Purity |
95 |
Origin of Product |
United States |
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